N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as Moroxydine, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide's mechanism of action is not fully understood, but it is thought to involve the inhibition of viral replication by interfering with the viral polymerase enzyme. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as tyrosine kinase.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the replication of various viruses, as well as inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use in treating various neurological disorders, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is its broad-spectrum antiviral activity, which makes it a potentially useful tool for studying a range of viral infections. Additionally, its ability to inhibit cancer cell growth makes it a promising candidate for cancer research. However, one limitation of N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One potential area of investigation is its use in combination with other antiviral or anticancer drugs, to determine whether it can enhance their effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, in order to optimize its use as a research tool. Finally, its potential use in treating neurological disorders warrants further investigation.
Scientific Research Applications
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential use as a research tool in various scientific fields. It has been shown to exhibit antiviral activity against a range of viruses, including influenza A and B, herpes simplex virus, and coxsackievirus. Additionally, it has been investigated for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-7-16(8-10-17)21(15-19(22)20-11-13-26-14-12-20)27(23,24)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVWFNPPWWYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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